5-Dodecene

描述

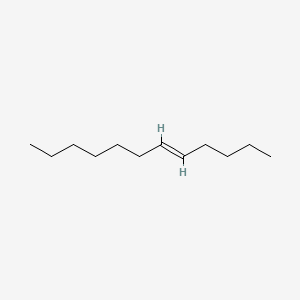

Structure

3D Structure

属性

IUPAC Name |

(E)-dodec-5-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h9,11H,3-8,10,12H2,1-2H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKYTRIEIDWYSG-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880842 | |

| Record name | (E)-5-dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7206-16-8, 7206-28-2 | |

| Record name | (E)-5-dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5Z)-dodec-5-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of (Z)-5-Dodecene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-5-Dodecene is an unsaturated hydrocarbon with the chemical formula C₁₂H₂₄. As an alkene, its structure is characterized by a twelve-carbon chain containing a single carbon-carbon double bond, with the cis (or Z) configuration at the fifth carbon position. This specific stereochemistry influences its physical properties and chemical reactivity. This guide provides a comprehensive overview of the known chemical and physical properties of (Z)-5-dodecene, along with generalized experimental protocols for their determination.

Chemical and Physical Properties

The properties of (Z)-5-dodecene are summarized below. These have been compiled from various chemical databases and literature sources.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄ | [1][2][3][4] |

| Molecular Weight | 168.32 g/mol | [1][2][4] |

| CAS Number | 7206-28-2 | [1][2][3][4] |

| Appearance | Clear, colorless to almost colorless liquid | [5][6] |

| Density | 0.76 g/cm³ | [5][6][7] |

| Boiling Point | 71 °C at 10 mmHg | [5][6][7] |

| Melting Point | -38.4 °C (estimate) | [5][6][7] |

| Refractive Index | 1.4310 - 1.4350 | [5][6] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents. | [8][9][10] |

| Synonyms | cis-5-Dodecene, (5Z)-5-Dodecene | [2][3][4][7] |

Experimental Protocols

General Protocol for Boiling Point Determination

The boiling point of a liquid is determined at a specific pressure. For a substance like (Z)-5-dodecene, which has a boiling point recorded under vacuum, a vacuum distillation apparatus is required.

-

Apparatus Setup: Assemble a micro-distillation apparatus, including a small round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus must be connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: Place a small volume of (Z)-5-dodecene and a boiling chip or magnetic stir bar into the round-bottom flask.

-

Procedure:

-

Seal the apparatus and slowly reduce the pressure to the desired level (e.g., 10 mmHg).

-

Begin heating the sample gently using a heating mantle or oil bath.

-

Observe the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at that specific pressure.

-

General Protocol for Density Measurement

Density is typically measured using a pycnometer or a digital density meter.

-

Using a Pycnometer:

-

Weigh a clean, dry pycnometer of a known volume.

-

Fill the pycnometer with (Z)-5-dodecene, ensuring there are no air bubbles, and thermostat it to a specific temperature (e.g., 20°C).

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

General Protocol for Solubility Determination

The solubility of alkenes is based on the "like dissolves like" principle.[8] As nonpolar molecules, they are generally insoluble in polar solvents like water but soluble in nonpolar organic solvents.[8][9][10]

-

Qualitative Assessment:

-

To test insolubility in water, add approximately 1 mL of (Z)-5-dodecene to 1 mL of deionized water in a test tube.

-

Agitate the mixture. The formation of two distinct layers indicates insolubility.

-

To test solubility in a nonpolar solvent, repeat the process with a solvent such as hexane (B92381) or toluene. The formation of a single, clear phase indicates solubility.

-

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of a chemical compound like (Z)-5-dodecene.

Caption: Logical workflow for the synthesis and characterization of (Z)-5-dodecene.

Conclusion

(Z)-5-Dodecene is a simple alkene with well-defined, though not extensively documented, physical and chemical properties. Its nonpolar nature and the presence of a cis-double bond are the primary determinants of its physical state, solubility, and reactivity. The data and generalized protocols provided in this guide serve as a foundational resource for professionals in research and development who may work with this compound or similar long-chain alkenes. Further research into its specific biological activities or material applications is required to expand its technical profile.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 5-Dodecene, (Z)- [webbook.nist.gov]

- 3. This compound, (Z)- [webbook.nist.gov]

- 4. (Z)-5-Dodecene | C12H24 | CID 5364658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 7206-28-2 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. flexbooks.ck12.org [flexbooks.ck12.org]

- 9. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]

- 10. 13.3 Physical Properties of Alkenes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

An In-Depth Spectroscopic Analysis of (E)-5-Dodecene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for (E)-5-dodecene. Due to the limited availability of published experimental spectra for (E)-5-dodecene, this guide presents the available mass spectrometry data, alongside a detailed analysis of the expected Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. The predictions for IR and NMR are based on the known spectral data of the close structural analog, (E)-5-decene, and fundamental principles of spectroscopic interpretation. This guide also outlines detailed experimental protocols for acquiring such spectra.

Data Presentation

The spectroscopic data for (E)-5-dodecene and its analog are summarized in the tables below for clear comparison and interpretation.

Table 1: Mass Spectrometry Data for (E)-5-Dodecene [1][2][3]

| m/z | Interpretation |

| 168 | Molecular Ion [M]⁺ |

| 139 | [M - C₂H₅]⁺ |

| 125 | [M - C₃H₇]⁺ |

| 111 | [M - C₄H₉]⁺ |

| 97 | [M - C₅H₁₁]⁺ |

| 83 | [M - C₆H₁₃]⁺ |

| 69 | [M - C₇H₁₅]⁺ |

| 55 | [C₄H₇]⁺ (Base Peak) |

| 41 | [C₃H₅]⁺ |

Table 2: Predicted ¹H NMR Spectroscopic Data for (E)-5-Dodecene

Based on data for the analog (E)-5-decene and known chemical shift correlations.[4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.4 | m | 2H | -CH=CH- |

| ~2.0 | m | 4H | =CH-CH₂- |

| ~1.2-1.4 | m | 12H | -(CH₂)₆- |

| ~0.9 | t | 6H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data for (E)-5-Dodecene

Predicted based on general values for alkenes.

| Chemical Shift (δ) ppm | Assignment |

| ~130 | -CH=CH- |

| ~32 | =CH-CH₂- |

| ~22-30 | -(CH₂)ₙ- |

| ~14 | -CH₃ |

Table 4: Predicted IR Spectroscopic Data for (E)-5-Dodecene

Based on data for the analog (E)-5-decene.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | =C-H stretch |

| ~2955, 2925, 2855 | Strong | C-H stretch (alkyl) |

| ~1670 | Weak | C=C stretch (trans) |

| ~1465 | Medium | C-H bend (alkyl) |

| ~965 | Strong | =C-H bend (trans, out-of-plane) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of (E)-5-dodecene (approximately 5-10 mg) is prepared by dissolving the sample in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer, such as a 400 or 500 MHz instrument, is used to acquire both ¹H and ¹³C NMR spectra.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is typically sufficient. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 8-16) are averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment, such as a standard broadband-decoupled sequence, is used to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a good spectrum.

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are performed to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like (E)-5-dodecene, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition: The background spectrum of the clean salt plates is recorded first. Then, the spectrum of the sample is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹). A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like (E)-5-dodecene, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The GC separates the components of the mixture, and the eluting compounds are introduced directly into the ion source of the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for the analysis of such compounds. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or a similar detector records the abundance of each ion at a specific m/z value. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization of Experimental Workflow

The logical workflow for the spectroscopic analysis of (E)-5-dodecene is depicted in the following diagram.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Dodecene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the (E) and (Z) isomers of 5-dodecene. It includes detailed experimental protocols for key synthetic methods, a thorough examination of characterization techniques, and a comparative analysis of quantitative data.

Synthesis of this compound Isomers

The synthesis of this compound isomers can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired stereoselectivity (i.e., the preferential formation of either the (E)- or (Z)-isomer), the availability of starting materials, and the scale of the reaction. The three primary methods discussed herein are the Wittig reaction, olefin metathesis, and the McMurry reaction.

Wittig Reaction

The Wittig reaction is a versatile method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically lead to the (Z)-alkene, while stabilized ylides favor the formation of the (E)-alkene.[2][3] For the synthesis of this compound, this involves the reaction of a C5 or C7 phosphorus ylide with a C7 or C5 aldehyde, respectively.

To achieve stereoselectivity, modifications to the standard Wittig reaction can be employed. The Schlosser modification of the Wittig reaction, for instance, is a well-established method for the synthesis of (E)-alkenes.[3]

Logical Relationship of the Wittig Reaction:

Caption: General workflow of the Wittig reaction for this compound synthesis.

This protocol is adapted from standard Wittig reaction procedures and is designed for the synthesis of (Z)-5-dodecene from heptyltriphenylphosphonium bromide and pentanal.

-

Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend heptyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to -78°C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi) (1.0 eq) dropwise. The solution should turn a deep orange or red color, indicating the formation of the ylide. Allow the solution to stir at this temperature for 1 hour.

-

Reaction with Aldehyde: To the ylide solution, add a solution of pentanal (1.0 eq) in anhydrous THF dropwise at -78°C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH4Cl). Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO4). Filter the solution and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using hexanes as the eluent to yield (Z)-5-dodecene.

Olefin Metathesis

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum.[4] For the synthesis of this compound, cross-metathesis between 1-hexene (B165129) and 1-octene (B94956) can be employed. The stereoselectivity of olefin metathesis is highly dependent on the catalyst used. While many first-generation Grubbs' catalysts show poor E/Z selectivity, newer catalysts have been developed to favor the formation of either the (Z) or (E) isomer.[5][6]

Experimental Workflow for Olefin Metathesis:

Caption: General workflow for the synthesis of this compound via olefin cross-metathesis.

This protocol is a general procedure for the cross-metathesis of 1-hexene and 1-octene.

-

Reaction Setup: In a glovebox or under an inert atmosphere, dissolve 1-hexene (1.0 eq) and 1-octene (1.0 eq) in anhydrous and degassed dichloromethane (B109758) (DCM). Add the desired olefin metathesis catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is driven by the evolution of ethylene gas.

-

Work-up and Purification: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether. Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using hexanes as the eluent to separate the desired this compound from any remaining starting materials and homodimer byproducts.

McMurry Reaction

The McMurry reaction is a reductive coupling of two aldehydes or ketones to form an alkene, using a low-valent titanium reagent.[7] For the synthesis of this compound, a cross-McMurry reaction between pentanal and heptanal (B48729) can be performed. The McMurry reaction is often not highly stereoselective and typically produces a mixture of (E) and (Z) isomers.[8] For the related coupling of pentanal to form 5-decene, a 70:30 ratio of trans to cis isomers has been reported.[8]

Signaling Pathway of the McMurry Reaction:

Caption: Key steps in the McMurry reaction for the synthesis of this compound.

This protocol is adapted from general McMurry reaction procedures.

-

Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0°C and add titanium tetrachloride (TiCl4) dropwise. To this solution, add a reducing agent such as zinc dust or lithium aluminum hydride (LiAlH4) portion-wise. The color of the solution will change, often to black, indicating the formation of the low-valent titanium species. The mixture is typically refluxed for a period to ensure complete formation of the active reagent.

-

Reductive Coupling: Cool the titanium suspension to room temperature or below. A solution of pentanal (1.0 eq) and heptanal (1.0 eq) in anhydrous THF is then added dropwise to the stirred suspension. The reaction mixture is then heated to reflux for several hours.

-

Work-up and Purification: After cooling to room temperature, the reaction is quenched by the slow addition of a dilute aqueous acid (e.g., 1 M HCl). The mixture is then filtered through a pad of celite to remove the titanium oxides. The filtrate is extracted with an organic solvent such as diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous MgSO4. After filtration and removal of the solvent, the crude product is purified by distillation or column chromatography on silica gel with hexanes as the eluent to afford a mixture of (E)- and (Z)-5-dodecene.

Characterization of this compound Isomers

The characterization of the synthesized this compound isomers is crucial to confirm their identity, purity, and stereochemistry. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to characterize the this compound isomers.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the key diagnostic signals are those of the vinylic protons (the hydrogens attached to the double bond). The coupling constant (J-value) between these vinylic protons is indicative of the stereochemistry. For the (Z)-isomer, the J-value is typically smaller (around 10-12 Hz) compared to the (E)-isomer (around 14-16 Hz). The chemical shifts of the allylic protons (the hydrogens on the carbons adjacent to the double bond) also differ between the two isomers.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the vinylic carbons and the allylic carbons can be used to distinguish between the (E) and (Z) isomers. Generally, the allylic carbons of the (Z)-isomer are shielded (appear at a lower chemical shift) compared to the (E)-isomer due to steric compression.

Table 1: NMR Data for this compound Isomers (Predicted and from similar compounds)

| Isomer | ¹H NMR (Vinylic H) | ¹³C NMR (Vinylic C) | ¹³C NMR (Allylic C) |

| (E)-5-Dodecene | ~5.4 ppm (multiplet) | ~130-131 ppm | ~32-33 ppm |

| (Z)-5-Dodecene | ~5.3 ppm (multiplet) | ~129-130 ppm | ~27-28 ppm |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be observed at an m/z (mass-to-charge ratio) of 168.32.[9][10] The fragmentation pattern of alkenes is characterized by the formation of resonance-stabilized allylic carbocations. The mass spectra of the (E) and (Z) isomers of this compound are expected to be very similar, as the stereochemistry of the double bond does not significantly influence the fragmentation pathways under typical electron ionization (EI) conditions. The NIST database contains the mass spectrum for (E)-5-dodecene.[11]

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₄ |

| Molecular Weight | 168.32 g/mol |

| Key Fragments (m/z) | 168 (M+), 97, 83, 69, 55, 41 |

Gas Chromatography (GC)

Gas chromatography is an essential technique for assessing the purity of the synthesized this compound and for determining the ratio of the (E) and (Z) isomers. The separation of these isomers is typically achieved using a capillary column with a polar stationary phase, such as a wax column (e.g., DB-WAX) or a cyanopropyl-based column.[12] The more linear (E)-isomer generally has a slightly longer retention time than the more compact (Z)-isomer on polar stationary phases. Kovats retention indices are a standardized measure of retention time and can be used to identify the isomers.[9][10]

Table 3: Gas Chromatography Data for this compound Isomers

| Isomer | Kovats Retention Index (Standard Non-polar) | Kovats Retention Index (Standard Polar) |

| (E)-5-Dodecene | 1181 - 1189 | 1231 - 1240 |

| (Z)-5-Dodecene | 1175 - 1188 | 1233 - 1246 |

Summary of Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of this compound isomers.

Table 4: Summary of Quantitative Data for this compound Isomers

| Parameter | (E)-5-Dodecene | (Z)-5-Dodecene |

| Synthesis | ||

| Wittig (Schlosser) Yield | Moderate to High | - |

| Wittig (non-stabilized) Yield | - | Moderate to High |

| Olefin Metathesis Yield | Catalyst Dependent | Catalyst Dependent |

| McMurry Reaction Yield | Mixture with (Z)-isomer | Mixture with (E)-isomer |

| McMurry E/Z Ratio (estimated) | ~70% | ~30% |

| Characterization | ||

| Molecular Weight | 168.32 g/mol | 168.32 g/mol |

| ¹H NMR (Vinylic H) | ~5.4 ppm | ~5.3 ppm |

| ¹³C NMR (Vinylic C) | ~130-131 ppm | ~129-130 ppm |

| ¹³C NMR (Allylic C) | ~32-33 ppm | ~27-28 ppm |

| GC Kovats Index (Non-polar) | 1181 - 1189 | 1175 - 1188 |

| GC Kovats Index (Polar) | 1231 - 1240 | 1233 - 1246 |

This guide provides a foundational understanding of the synthesis and characterization of this compound isomers. For specific applications, further optimization of the described protocols may be necessary. It is recommended to consult the primary literature for the most up-to-date and detailed procedures.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Catalytic Z-selective olefin cross-metathesis for natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. sciepub.com [sciepub.com]

- 8. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (Z)-5-Dodecene | C12H24 | CID 5364658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (E)-5-dodecene | C12H24 | CID 5364444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, (E)- [webbook.nist.gov]

- 12. vurup.sk [vurup.sk]

An In-depth Technical Guide to the Identification of 5-Dodecene Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of the stereoisomers of 5-dodecene: (Z)-5-dodecene and (E)-5-dodecene. A detailed examination of their physical and spectroscopic properties is presented, alongside established experimental protocols for their differentiation and analysis. This document is intended to serve as a valuable resource for researchers in organic synthesis, analytical chemistry, and drug development where precise isomeric identification is critical.

Introduction to Stereoisomerism in this compound

This compound (C₁₂H₂₄) is an alkene containing a carbon-carbon double bond at the fifth position of its twelve-carbon chain.[1][2] Due to the restricted rotation around this double bond, this compound exists as two geometric isomers: (Z)-5-dodecene (cis) and (E)-5-dodecene (trans).[1][2] In the (Z)-isomer, the higher priority substituents on each carbon of the double bond are on the same side, while in the (E)-isomer, they are on opposite sides. These distinct spatial arrangements result in different physical and spectroscopic properties, which can be exploited for their identification and separation.

Physicochemical Properties

The stereoisomeric relationship between (Z)- and (E)-5-dodecene gives rise to subtle but measurable differences in their physical properties. These differences are crucial for their separation by techniques such as gas chromatography.

| Property | (Z)-5-Dodecene | (E)-5-Dodecene |

| Molecular Formula | C₁₂H₂₄ | C₁₂H₂₄ |

| Molecular Weight | 168.32 g/mol [3][4] | 168.32 g/mol [5] |

| CAS Number | 7206-28-2[3][4] | 7206-16-8[5] |

| Boiling Point | 71 °C @ 10 mmHg[3][4] | Not explicitly found, but expected to be slightly different from the Z-isomer. |

| Density | 0.76 g/cm³[3][4] | Not explicitly found. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous identification of the stereoisomers of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is also a vital technique for their separation and confirmation of molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The key to distinguishing between (Z)- and (E)-5-dodecene using ¹H NMR spectroscopy lies in the difference in the coupling constants (J) of the vinylic protons (the hydrogen atoms attached to the carbons of the double bond).

-

(Z)-Isomer (cis): The vinylic protons are on the same side of the double bond, resulting in a smaller dihedral angle and consequently a smaller coupling constant, typically in the range of 6-15 Hz.

-

(E)-Isomer (trans): The vinylic protons are on opposite sides of the double bond, leading to a larger dihedral angle and a larger coupling constant, typically in the range of 11-18 Hz.

¹³C NMR spectroscopy can also be used for characterization. The vinylic carbons are expected to resonate in the downfield region of the spectrum, typically between 120 and 140 ppm.[6] Subtle differences in the chemical shifts of the vinylic and allylic carbons between the two isomers can be observed.

| Spectroscopic Parameter | Expected Observation for (Z)-5-Dodecene | Expected Observation for (E)-5-Dodecene |

| ¹H NMR Vinylic Proton Chemical Shift (δ) | ~5.3-5.5 ppm | ~5.3-5.5 ppm |

| ¹H NMR Vinylic Proton Coupling Constant (³JHH) | 6-15 Hz | 11-18 Hz |

| ¹³C NMR Vinylic Carbon Chemical Shift (δ) | ~120-140 ppm | ~120-140 ppm |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is an excellent technique for separating the (Z) and (E) isomers of this compound based on their different boiling points and interactions with the stationary phase of the GC column.[7] The Kovats retention index, a measure of the retention time of a compound relative to n-alkanes, can be a useful parameter for identification.

| Analyte | Kovats Retention Index (Standard Non-polar Column) |

| (Z)-5-Dodecene | 1176, 1187, 1188[8] |

| (E)-5-Dodecene | 1181, 1188, 1189[5] |

Mass spectrometry, when coupled with GC, provides the molecular weight of the eluting isomers, which will be identical for both (Z)- and (E)-5-dodecene (m/z = 168). The fragmentation patterns are also expected to be very similar, making MS alone insufficient for stereoisomer differentiation. However, the combination of retention time data from GC and mass spectral data from MS allows for confident identification.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the identification and characterization of this compound stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify the (Z) and (E) isomers of this compound in a sample mixture.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column: A polar column (e.g., DB-WAX or equivalent) is recommended for optimal separation of cis/trans isomers. A non-polar column (e.g., DB-1 or DB-5) can also be used, where elution order will be primarily based on boiling point differences.[7]

Procedure:

-

Sample Preparation: Dissolve the sample containing the this compound isomers in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 10-100 µg/mL.

-

Injection: Inject 1 µL of the prepared sample into the GC injector.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 220 °C at a rate of 10 °C/min.

-

Final hold: Hold at 220 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis:

-

Identify the peaks corresponding to the this compound isomers based on their retention times.

-

Confirm the molecular weight (m/z = 168) from the mass spectrum of each peak.

-

Compare the retention times and Kovats indices to known standards or literature values to assign the (Z) and (E) configurations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Objective: To unambiguously determine the stereochemistry of the this compound isomers.

Instrumentation:

-

NMR spectrometer (300 MHz or higher is recommended for better resolution).

-

NMR tubes.

-

Deuterated solvent (e.g., CDCl₃).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Pay close attention to the region between 5.0 and 6.0 ppm where the vinylic protons are expected to resonate.

-

Ensure sufficient digital resolution to accurately measure the coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

Data Analysis:

-

¹H NMR:

-

Identify the signals corresponding to the vinylic protons.

-

Measure the coupling constant (J) between these protons.

-

A coupling constant in the range of 6-15 Hz indicates the (Z)-isomer.

-

A coupling constant in the range of 11-18 Hz indicates the (E)-isomer.

-

-

¹³C NMR:

-

Identify the signals for the vinylic carbons in the range of 120-140 ppm.

-

Assign the remaining signals to the aliphatic carbons of the dodecene chain.

-

-

Visualizations

The following diagrams illustrate the logical workflow for identifying the stereoisomers of this compound and the signaling pathways that differentiate them in NMR spectroscopy.

Caption: Experimental workflow for the separation and identification of this compound stereoisomers.

Caption: Differentiation of this compound isomers based on ¹H NMR coupling constants.

Conclusion

The accurate identification of the stereoisomers of this compound is readily achievable through a combination of chromatographic and spectroscopic techniques. Gas chromatography provides an effective means of separation, while nuclear magnetic resonance spectroscopy, particularly the analysis of vinylic proton coupling constants, offers definitive stereochemical assignment. The methodologies and data presented in this guide provide a robust framework for researchers engaged in the synthesis, analysis, and application of these and related alkene isomers.

References

- 1. This compound, (E)- [webbook.nist.gov]

- 2. This compound, (Z)- [webbook.nist.gov]

- 3. guidechem.com [guidechem.com]

- 4. This compound CAS#: 7206-28-2 [m.chemicalbook.com]

- 5. (E)-5-dodecene | C12H24 | CID 5364444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vurup.sk [vurup.sk]

- 8. (Z)-5-Dodecene | C12H24 | CID 5364658 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Dodecene: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of 5-Dodecene, a long-chain alkene of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document covers its chemical and physical properties, detailed stereoselective synthetic protocols, spectroscopic characterization, potential applications, and safety and handling information.

Chemical and Physical Properties

This compound is an unsaturated hydrocarbon with the chemical formula C₁₂H₂₄. It exists as two geometric isomers, (Z)-5-Dodecene (cis) and (E)-5-Dodecene (trans), each with distinct physical and spectroscopic properties. The CAS Registry Numbers for the isomers are 7206-28-2 for the (Z)-isomer and 7206-16-8 for the (E)-isomer.[1][2]

Table 1: General and Physical Properties of this compound Isomers

| Property | (Z)-5-Dodecene | (E)-5-Dodecene |

| CAS Registry Number | 7206-28-2[1] | 7206-16-8[2] |

| Molecular Formula | C₁₂H₂₄[1] | C₁₂H₂₄[2] |

| Molecular Weight | 168.32 g/mol [1] | 168.32 g/mol [2] |

| Boiling Point | 71 °C @ 10 mmHg | No data available |

| Density | 0.76 g/cm³ (estimate) | No data available |

| Refractive Index | 1.4310-1.4350 (estimate) | No data available |

Table 2: Gas Chromatography Data for this compound Isomers

| Isomer | Kovats Retention Index (Standard Non-Polar Column) | Kovats Retention Index (Standard Polar Column) |

| (Z)-5-Dodecene | 1188, 1187, 1176[3] | 1233, 1235, 1237, 1238, 1240, 1241, 1242, 1244, 1246[3] |

| (E)-5-Dodecene | 1189, 1188, 1181[3] | 1231, 1232, 1233, 1234, 1237, 1238, 1239, 1240[3] |

Experimental Protocols: Stereoselective Synthesis

The Wittig reaction is a robust and widely used method for the synthesis of alkenes from aldehydes or ketones. The stereochemical outcome of the reaction can be controlled to selectively produce either the (Z) or (E) isomer of this compound.

Synthesis of (Z)-5-Dodecene via Standard Wittig Reaction

Non-stabilized phosphorus ylides, under salt-free conditions, typically react with aldehydes to produce (Z)-alkenes with high selectivity.[4][5][6] The synthesis of (Z)-5-dodecene can be achieved by reacting heptanal (B48729) with pentyltriphenylphosphonium ylide.

Materials:

-

Triphenylphosphine (B44618) (PPh₃)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Heptanal

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of Pentyltriphenylphosphonium Bromide: In a round-bottom flask, dissolve 1-bromopentane (1.0 eq) and triphenylphosphine (1.0 eq) in anhydrous toluene. Heat the mixture at reflux for 24 hours. Cool the reaction to room temperature, and collect the resulting white precipitate by filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield pentyltriphenylphosphonium bromide.

-

Ylide Formation: Suspend pentyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., argon) and cool to 0 °C. Add n-butyllithium (1.05 eq) dropwise. The formation of the deep red-colored ylide indicates a successful reaction. Stir the mixture at room temperature for 1 hour.

-

Wittig Reaction: Cool the ylide solution to -78 °C and add a solution of heptanal (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solution under reduced pressure. The crude product contains the desired (Z)-5-dodecene and triphenylphosphine oxide as a major byproduct. Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to isolate pure (Z)-5-dodecene.

Synthesis of (E)-5-Dodecene via the Schlosser Modification of the Wittig Reaction

To obtain the thermodynamically more stable (E)-alkene from a non-stabilized ylide, the Schlosser modification is employed.[7][8][9][10] This involves the in-situ epimerization of the initially formed cis-betaine intermediate to the more stable trans-betaine before elimination.

Materials:

-

Pentyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Heptanal

-

Phenyllithium (B1222949) (PhLi)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Ylide Formation: Prepare the pentyltriphenylphosphonium ylide from pentyltriphenylphosphonium bromide and n-butyllithium in anhydrous THF as described in section 2.1.

-

Initial Reaction: Cool the ylide solution to -78 °C and add a solution of heptanal (1.0 eq) in anhydrous THF dropwise. Stir the mixture at this temperature for 1 hour.

-

Epimerization: Add a solution of phenyllithium (1.1 eq) dropwise to the reaction mixture at -78 °C. Allow the mixture to warm to -30 °C and stir for 30 minutes. This step facilitates the epimerization to the more stable threo-lithiobetaine.

-

Protonation and Elimination: Cool the reaction mixture back to -78 °C and add tert-butanol (1.2 eq). Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: Follow the same workup and purification procedure as described in section 2.1 to isolate pure (E)-5-dodecene.

Spectroscopic Characterization

The (Z) and (E) isomers of this compound can be distinguished by their characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.

Table 3: Expected Spectroscopic Data for this compound Isomers

| Spectroscopic Method | Feature | Expected Value for (Z)-5-Dodecene | Expected Value for (E)-5-Dodecene |

| ¹H NMR | Vinylic Protons (CH =CH ) | ~5.3-5.4 ppm (multiplet) | ~5.4-5.5 ppm (multiplet) |

| Allylic Protons (=C-CH ₂) | ~2.0-2.1 ppm (multiplet) | ~1.9-2.0 ppm (multiplet) | |

| ¹³C NMR | Vinylic Carbons (C =C ) | ~129-131 ppm | ~130-132 ppm |

| Allylic Carbons (=C -C) | ~27-29 ppm | ~32-34 ppm | |

| IR Spectroscopy | C=C Stretch | ~1650-1660 cm⁻¹ (weak) | ~1670-1675 cm⁻¹ (weak) |

| =C-H Stretch | ~3010-3030 cm⁻¹ | ~3010-3030 cm⁻¹ | |

| =C-H Bend (out-of-plane) | ~675-730 cm⁻¹ (strong) | ~960-975 cm⁻¹ (strong)[11] |

Biological Activity and Applications

Long-chain alkenes, including dodecene isomers, are known to be components or intermediates in the synthesis of insect pheromones.[12][13][14] For example, derivatives of dodecenol are pheromone components for various Lepidoptera species.[14] The specific biological role of this compound itself is not extensively documented in publicly available literature; however, its structural motifs are relevant to the synthesis of biologically active molecules. Its primary application in a research setting is as a synthetic intermediate and as a reference compound in analytical studies, such as the analysis of complex hydrocarbon mixtures by GC-MS.[15]

Safety and Handling

This compound is a combustible liquid and may be fatal if swallowed and enters airways.[16] It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.

First Aid Measures:

-

If inhaled: Move the victim to fresh air.

-

In case of skin contact: Remove contaminated clothing and rinse skin with plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound, (Z)- [webbook.nist.gov]

- 2. This compound, (E)- [webbook.nist.gov]

- 3. (E)-5-dodecene | C12H24 | CID 5364444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 7. synarchive.com [synarchive.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Schlosser Modification [organic-chemistry.org]

- 11. C5H10 infrared spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cis-pent-2-ene trans-pent-2-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. US6215019B1 - Synthesis of 5-decenyl acetate and other pheromone components - Google Patents [patents.google.com]

- 13. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Gas Chromatography of 5-Dodecene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the gas chromatographic analysis of cis- and trans-5-dodecene isomers. Due to their similar physicochemical properties, the separation of these geometric isomers presents a significant analytical challenge, necessitating optimized chromatographic conditions for accurate quantification and identification. This document details a robust gas chromatography-mass spectrometry (GC-MS) method, outlines data presentation, and provides visualizations to clarify experimental workflows.

Introduction to the Gas Chromatography of Alkene Isomers

Gas chromatography (GC) is a premier technique for the separation and analysis of volatile and semi-volatile compounds. The separation of alkene isomers, particularly geometric isomers like cis and trans-5-dodecene, is contingent on subtle differences in their boiling points and interactions with the stationary phase of the GC column. The choice of stationary phase is paramount; high-polarity columns are often employed to enhance the separation of isomers by exploiting differences in their dipole moments and polarizability.[1][2][3][4]

Generally, on polar stationary phases, trans isomers tend to elute earlier than their cis counterparts.[2] This is attributed to the more linear geometry of the trans isomer, which results in a lower boiling point and weaker interactions with the stationary phase compared to the "U" shape of the cis isomer. However, on non-polar columns, the elution order can be reversed or less pronounced, with separation being primarily driven by boiling point differences.[5]

Experimental Protocol: GC-MS Analysis of 5-Dodecene Isomers

This protocol is adapted from established methods for long-chain alkene isomer separation and is optimized for the analysis of this compound isomers.[1]

2.1. Instrumentation and Consumables

-

Gas Chromatograph: Agilent 7890A GC system or equivalent, coupled with a 5975C Mass Selective Detector (MSD).

-

Column: Agilent J&W DB-WAXetr capillary column (60 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent high-polarity polyethylene (B3416737) glycol phase column.[1]

-

Carrier Gas: Helium (99.999% purity).

-

Sample Vials: 1.5 mL glass autosampler vials.

-

Solvent: n-Hexane (HPLC grade).

2.2. Sample Preparation

-

Prepare a stock solution of a this compound isomer mixture (containing both cis and trans isomers) at a concentration of 1 mg/mL in n-hexane.

-

From the stock solution, prepare a working standard at a concentration of 10 µg/mL in n-hexane.

-

Transfer the final sample to a 1.5 mL glass autosampler vial for analysis.

2.3. GC-MS Method Parameters

| Parameter | Setting |

| Injector | Split/Splitless |

| Injection Volume | 1.0 µL |

| Injector Temperature | 250°C |

| Split Ratio | 50:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (Constant Flow) |

| Oven Program | |

| Initial Temperature | 80°C, hold for 2 minutes |

| Ramp Rate | 5°C/min to 200°C |

| Final Temperature | 200°C, hold for 10 minutes |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Range | m/z 40-300 |

| Solvent Delay | 3 minutes |

Data Presentation and Quantitative Analysis

Quantitative analysis of the this compound isomers is achieved by integrating the peak areas of the corresponding chromatographic signals. The relative percentage of each isomer can be calculated from these areas. Below is a table of expected retention times and relative response factors (assuming a flame ionization detector, FID, where response is proportional to carbon number). For mass spectrometry, quantification is typically performed using extracted ion chromatograms of characteristic fragment ions.

Table 1: Representative Quantitative Data for this compound Isomers

| Isomer | Expected Retention Time (min) | Relative Response Factor (FID) |

| trans-5-Dodecene | 18.5 | 1.00 |

| cis-5-Dodecene | 19.2 | 1.00 |

Note: The retention times are illustrative and may vary depending on the specific instrument, column condition, and slight variations in the experimental parameters.

Visualization of Workflows and Pathways

4.1. Experimental Workflow

The following diagram illustrates the logical steps involved in the GC-MS analysis of this compound isomers, from sample preparation to data analysis.

Caption: General workflow for the GC-MS analysis of this compound isomers.

4.2. Logical Flow of Gas Chromatographic Separation

This diagram illustrates the fundamental principles governing the separation of chemical compounds within a gas chromatograph.

Caption: Logical flow of the separation process in gas chromatography.

Conclusion

The successful separation and quantification of this compound isomers by gas chromatography are highly dependent on the selection of an appropriate high-polarity stationary phase and the optimization of the temperature program. The detailed protocol provided in this guide serves as a robust starting point for researchers. By carefully controlling the experimental parameters, reliable and reproducible results can be achieved, enabling accurate characterization of these challenging isomers in various matrices.

References

Mass Spectrum Analysis of (Z)-5-Dodecene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrum of (Z)-5-dodecene. It includes quantitative data, a detailed experimental protocol, and visualizations of the experimental workflow and fragmentation pathways to aid in the structural elucidation of this and similar long-chain alkenes.

Introduction

(Z)-5-Dodecene is an unsaturated hydrocarbon with the molecular formula C₁₂H₂₄ and a molecular weight of 168.32 g/mol .[1][2] Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of such compounds. Under electron ionization, (Z)-5-dodecene undergoes characteristic fragmentation, providing a unique spectral fingerprint. Understanding this fragmentation is crucial for isomer differentiation and the identification of unknown analytes in complex mixtures.

Mass Spectrum Data

The electron ionization mass spectrum of (Z)-5-dodecene is characterized by a molecular ion peak and a series of fragment ions. The quantitative data, derived from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, is summarized in Table 1.[1]

Table 1: Prominent Ions in the Mass Spectrum of (Z)-5-Dodecene

| m/z | Relative Intensity (%) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 41 | 100 | [C₃H₅]⁺ | Allylic Cleavage |

| 43 | 85 | [C₃H₇]⁺ | Alkyl Fragment |

| 55 | 95 | [C₄H₇]⁺ | Allylic Cleavage |

| 69 | 60 | [C₅H₉]⁺ | Allylic Cleavage |

| 83 | 45 | [C₆H₁₁]⁺ | Allylic Cleavage |

| 97 | 20 | [C₇H₁₃]⁺ | Alkyl Fragment |

| 112 | 10 | [C₈H₁₆]⁺• | McLafferty Rearrangement |

| 168 | 5 | [C₁₂H₂₄]⁺• (M⁺•) | Molecular Ion |

Interpretation of the Mass Spectrum

The fragmentation of alkenes in electron ionization mass spectrometry is primarily driven by the formation of stable carbocations.[3][4] The mass spectrum of (Z)-5-dodecene exhibits several characteristic fragmentation patterns:

-

Molecular Ion (M⁺•): The peak at m/z 168 corresponds to the intact molecular ion, confirming the molecular weight of dodecene.[1][2] As is common for long-chain alkanes and alkenes, the molecular ion peak is of relatively low abundance due to extensive fragmentation.

-

Allylic Cleavage: The most prominent fragmentation pathway for alkenes is cleavage of the C-C bond beta to the double bond, which results in the formation of a resonance-stabilized allylic carbocation.[3][4] For (Z)-5-dodecene, cleavage at the C4-C5 and C6-C7 bonds leads to the formation of various allylic cations, which are responsible for the major peaks in the spectrum, including the base peak at m/z 41 ([C₃H₅]⁺) and other significant peaks at m/z 55 ([C₄H₇]⁺), m/z 69 ([C₅H₉]⁺), and m/z 83 ([C₆H₁₁]⁺).

-

McLafferty Rearrangement: Alkenes containing a γ-hydrogen atom can undergo a characteristic rearrangement known as the McLafferty rearrangement.[5] This involves the transfer of a hydrogen atom to the double bond with concomitant cleavage of the β-bond, resulting in the elimination of a neutral alkene molecule and the formation of a new radical cation. In the case of (Z)-5-dodecene, this rearrangement can lead to the formation of the ion at m/z 112.

-

Alkyl Series: The spectrum also shows a series of peaks corresponding to alkyl fragments (e.g., m/z 43, 97), which are common in the mass spectra of hydrocarbons and arise from various C-C bond cleavages along the alkyl chain.

Experimental Protocol

The following is a representative protocol for the analysis of (Z)-5-dodecene using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1. Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

4.2. GC Conditions

-

Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless (or split, depending on concentration).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

4.3. MS Conditions

-

Ionization Mode: Electron Ionization (EI).[6]

-

Electron Energy: 70 eV.[6]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-400.

-

Solvent Delay: 3 minutes.

4.4. Sample Preparation

-

Prepare a dilute solution of (Z)-5-dodecene (e.g., 10 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[7]

Visualizations

5.1. Experimental Workflow

Caption: Workflow for the GC-MS analysis of (Z)-5-dodecene.

5.2. Fragmentation Pathway of (Z)-5-Dodecene

Caption: Fragmentation of (Z)-5-dodecene in an EI mass spectrometer.

References

An In-depth Technical Guide to the NMR Spectroscopy of 5-Dodecene Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of (E)-5-dodecene and (Z)-5-dodecene. It details the expected ¹H and ¹³C NMR chemical shifts and coupling constants, outlines standard experimental protocols for data acquisition, and provides a foundational understanding of the key spectral features that differentiate these geometric isomers.

Introduction to NMR Spectroscopy of Alkenes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For alkenes, such as the 5-dodecene isomers, NMR provides critical information regarding the electronic environment of protons and carbon atoms, particularly those involved in the carbon-carbon double bond. The distinct spatial arrangement of substituents in cis (Z) and trans (E) isomers gives rise to characteristic differences in their NMR spectra, primarily in the chemical shifts of the vinylic protons and carbons, and the magnitude of the vicinal proton-proton coupling constants across the double bond.

Predicted ¹H and ¹³C NMR Data for this compound Isomers

Due to the absence of readily available experimental spectra in common databases, the following ¹H and ¹³C NMR data for (E)-5-dodecene and (Z)-5-dodecene are based on widely accepted prediction models. These predicted values provide a strong foundation for the interpretation of experimental spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectra of the this compound isomers are characterized by signals from the vinylic protons (H-5 and H-6) and the aliphatic chains. The chemical shifts and coupling constants of the vinylic protons are particularly diagnostic of the double bond geometry.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for (E)-5-Dodecene and (Z)-5-Dodecene

| Assignment | (E)-5-Dodecene (trans) | (Z)-5-Dodecene (cis) |

| H-5, H-6 | ~5.40 ppm (m) | ~5.35 ppm (m) |

| H-4, H-7 | ~1.97 ppm (m) | ~2.02 ppm (m) |

| H-3, H-8 | ~1.38 ppm (m) | ~1.35 ppm (m) |

| H-2, H-9 | ~1.27 ppm (m) | ~1.27 ppm (m) |

| H-1, H-12 | ~0.88 ppm (t, J ≈ 7.0 Hz) | ~0.89 ppm (t, J ≈ 7.0 Hz) |

| ³J(H-5, H-6) | ~15 Hz | ~11 Hz |

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent. 'm' denotes a multiplet and 't' denotes a triplet.

A key distinguishing feature is the vicinal coupling constant (³J) between the v-protons (H-5 and H-6). For the trans isomer, this coupling is significantly larger (typically 12-18 Hz) than for the cis isomer (typically 6-12 Hz) due to the dihedral angle dependence of the coupling interaction.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectra provide complementary information, with the chemical shifts of the vinylic carbons (C-5 and C-6) being of primary interest.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for (E)-5-Dodecene and (Z)-5-Dodecene

| Assignment | (E)-5-Dodecene (trans) | (Z)-5-Dodecene (cis) |

| C-5, C-6 | ~130.5 ppm | ~129.5 ppm |

| C-4, C-7 | ~32.6 ppm | ~27.2 ppm |

| C-3, C-8 | ~29.2 ppm | ~29.4 ppm |

| C-2, C-9 | ~22.6 ppm | ~22.6 ppm |

| C-1, C-12 | ~14.1 ppm | ~14.1 ppm |

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent.

The allylic carbons (C-4 and C-7) exhibit a notable difference in chemical shift between the two isomers. In the cis isomer, steric compression (the gamma-gauche effect) causes an upfield shift (to a lower ppm value) for these carbons compared to the trans isomer.

Experimental Protocols

The following section details a general methodology for the preparation and acquisition of NMR spectra for liquid alkene samples like this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the this compound sample. Chloroform-d (CDCl₃) is a common choice for nonpolar compounds.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Sample Preparation:

-

Accurately weigh the desired amount of the this compound isomer into a clean, dry vial.

-

Add the appropriate volume of the deuterated solvent.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

-

Cap the NMR tube to prevent solvent evaporation.

-

NMR Data Acquisition

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

-

Locking and Shimming:

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This stabilizes the magnetic field.

-

Shim the magnetic field to optimize its homogeneity across the sample, which will result in sharp, well-resolved peaks. Modern spectrometers often have automated shimming routines.

-

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Spectral Width: 10-12 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 (can be increased for dilute samples)

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Spectral Width: 200-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 or more, depending on the sample concentration. Proton decoupling (e.g., broadband decoupling) is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Correct the baseline of the spectrum to ensure it is flat.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).

-

Integration: Integrate the peak areas in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualization of Experimental Workflow and Key Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in NMR analysis of this compound isomers.

The Genesis of a C12 Workhorse: A Technical Guide to the Discovery and History of Dodecene Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecene, a twelve-carbon alkene, represents a class of unsaturated hydrocarbons with numerous isomers that have become indispensable in various industrial and research applications. This technical guide provides an in-depth exploration of the discovery and historical development of dodecene isomers. It details the evolution of their synthesis, focusing on key catalytic processes, and presents a compilation of their physical and chemical properties. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and characterization of these isomers and visually elucidates the logical progression of their industrial production through diagrammatic representations.

Introduction

The story of dodecene isomers is intrinsically linked to the advancement of industrial organic chemistry, particularly the processes of olefin oligomerization and isomerization. While 1-dodecene (B91753) is the most commercially significant isomer, a myriad of other linear and branched dodecenes are produced and utilized in various sectors, from the manufacturing of detergents and lubricants to their use as specialty chemical intermediates.[1][2][3] Understanding the historical context of their discovery and the development of their production methods provides valuable insight into the broader field of hydrocarbon chemistry and catalysis.

A Historical Perspective on the Emergence of Dodecene Isomers

The widespread availability of dodecene isomers is a direct result of the growth of the petrochemical industry in the 20th century. The initial impetus for their production was the need for long-chain olefins for the synthesis of detergents and other surfactants.

The timeline of key developments includes:

-

1930s: The advent of catalytic olefin oligomerization using solid phosphoric acid (SPA) catalysts marked the beginning of the industrial production of higher olefins from lighter, more abundant alkenes like propylene (B89431) and butylene.[4] This process typically yields a complex mixture of branched dodecene isomers.

-

1960s: A significant breakthrough was the development of the Shell Higher Olefin Process (SHOP) , which utilizes a nickel-based catalyst for the oligomerization of ethylene.[1] This process allows for the production of linear alpha-olefins, including high-purity 1-dodecene, with high selectivity.

-

Post-1960s: Further advancements in catalysis, including the use of Ziegler-Natta catalysts and, more recently, metallocene catalysts, have provided even greater control over the structure of the resulting dodecene isomers, enabling the synthesis of specific branched or linear isomers for specialized applications.

While the precise dates for the first synthesis of every individual dodecene isomer are not well-documented, their discovery and characterization have been a continuous process driven by the development of more sophisticated analytical techniques, such as high-resolution gas chromatography and mass spectrometry.[5][6]

Physicochemical Properties of Dodecene Isomers

The physical and chemical properties of dodecene isomers vary significantly with the position of the double bond and the degree of branching in the carbon chain. These properties are critical for their separation, purification, and application.

| Property | 1-Dodecene | Dodecane (for comparison) | General Trends for Other Isomers |

| Molecular Formula | C₁₂H₂₄ | C₁₂H₂₆ | C₁₂H₂₄ |

| Molar Mass ( g/mol ) | 168.32 | 170.34 | 168.32 |

| Appearance | Colorless liquid[1] | Colorless liquid[7] | Generally colorless liquids |

| Boiling Point (°C) | 213.8[1] | 214-218[7] | Boiling points tend to decrease with increased branching.[8] |

| Melting Point (°C) | -35.2[1] | -9.6[9] | Melting points can increase with branching if it leads to a more compact and symmetrical structure.[8] |

| Density (g/cm³) | 0.7584 (at 20°C)[1] | ~0.75 (at 25°C)[9] | Generally in a similar range, with minor variations based on structure. |

| Solubility | Insoluble in water; Soluble in organic solvents[1] | Insoluble in water | Insoluble in water; Soluble in organic solvents |

Experimental Protocols

The synthesis and characterization of dodecene isomers rely on a range of standard and advanced laboratory techniques.

Synthesis of Dodecene Isomers

4.1.1. Synthesis of cis-2-Dodecene via Lindlar's Catalyst Reduction

This protocol describes the partial hydrogenation of an alkyne to a cis-alkene.

-

Materials: 2-Dodecynoic acid, Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead), Quinoline (B57606), Methanol (B129727) or Ethanol (B145695), Hydrogen gas (H₂).

-

Procedure:

-

In a hydrogenation flask, dissolve 2-dodecynoic acid in methanol or ethanol.

-

Add Lindlar's catalyst (typically 5-10 mol% by weight relative to the alkyne).

-

Add a small amount of quinoline to control catalyst activity.

-

Secure the flask to a hydrogenation apparatus and purge with hydrogen gas.

-

Maintain a hydrogen atmosphere and stir the reaction mixture until the theoretical amount of hydrogen has been consumed.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude cis-2-dodecenoic acid, which can be further purified.[10]

-

4.1.2. Synthesis of trans-2-Dodecene via Birch Reduction

This protocol describes the reduction of an alkyne to a trans-alkene.

-

Materials: 2-Dodecyne, Anhydrous liquid ammonia (B1221849), Sodium metal, Anhydrous ethanol.

-

Procedure:

-

Set up a three-necked flask with a dry ice condenser and an inlet for ammonia gas.

-

Condense anhydrous liquid ammonia into the flask.

-

Slowly add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained.

-

Add a solution of 2-dodecyne in a minimal amount of anhydrous ether dropwise to the sodium-ammonia solution.

-

After the addition is complete, stir the reaction for several hours.

-

Quench the reaction by the slow addition of anhydrous ethanol until the blue color disappears.

-

Allow the ammonia to evaporate overnight in a fume hood.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield trans-2-dodecene.

-

Characterization of Dodecene Isomers

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying dodecene isomers in a mixture.[5][6]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Typical GC Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of isomers. For example, start at 60°C for 2 minutes, then ramp to 280°C at 10°C/min.[11]

-

-

Typical MS Parameters:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV.[11]

-

-

Data Analysis: The retention time from the GC provides information on the isomer's boiling point and polarity, while the mass spectrum provides information on its molecular weight and fragmentation pattern, aiding in structural elucidation.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the detailed structural characterization of individual dodecene isomers.[12][13]

-

¹H NMR:

-

Chemical Shifts: The chemical shifts of the vinylic protons (protons on the double bond) are typically in the range of 4.9-5.8 ppm. The exact chemical shift depends on the substitution pattern around the double bond.

-

Coupling Constants (J-values): The coupling constants between vinylic protons can distinguish between cis and trans isomers. For cis-isomers, the coupling constant is typically in the range of 6-12 Hz, while for trans-isomers, it is larger, in the range of 12-18 Hz.[12]

-

-

¹³C NMR:

-

The sp² hybridized carbons of the double bond typically appear in the range of 110-140 ppm. The chemical shifts of the other carbons in the chain provide information about the overall structure and branching.

-

Industrial Production and Applications

The industrial production of dodecene isomers is dominated by the oligomerization of lighter olefins. The choice of catalyst and feedstock determines the composition of the final product.

Caption: Industrial production pathways for dodecene isomers.

Signaling Pathways and Biological Relevance

A thorough review of the scientific literature did not reveal any established role for dodecene isomers as direct signaling molecules in biological pathways. Cell signaling typically involves more complex and functionalized molecules such as hormones, neurotransmitters, and growth factors that interact with specific receptors.[14][15] While some long-chain unsaturated hydrocarbons can be components of cell membranes or act as pheromones, a direct signaling function for dodecene itself has not been identified.

Conclusion

The discovery and development of dodecene isomers have been a cornerstone of the modern chemical industry. From the early days of olefin oligomerization to the sophisticated catalytic processes of today, the ability to produce a wide range of these C12 alkenes has enabled the creation of numerous essential products. While 1-dodecene remains the most prominent isomer, the diverse family of dodecenes continues to be an area of active research and industrial importance. The detailed experimental protocols and data presented in this guide serve as a valuable resource for professionals in research and development, facilitating further innovation in the application of these versatile molecules.

References

- 1. 1-Dodecene - Wikipedia [en.wikipedia.org]

- 2. cpchem.com [cpchem.com]

- 3. nbinno.com [nbinno.com]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dodecane - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 112-40-3 CAS MSDS (Dodecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Cell signaling - Wikipedia [en.wikipedia.org]

- 15. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Structural Elucidation of 5-Dodecene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core analytical techniques used in the structural elucidation of 5-dodecene, an unsaturated hydrocarbon with the chemical formula C₁₂H₂₄. This document details the application of spectroscopic and chemical methods to confirm the molecular structure, including the position and stereochemistry of the carbon-carbon double bond. Experimental protocols, data interpretation, and key data are presented to assist researchers in the identification and characterization of this compound.

Overview of this compound

This compound is an alkene containing a double bond at the fifth carbon position. It exists as two geometric isomers: (Z)-5-dodecene (cis) and (E)-5-dodecene (trans). The elucidation of its structure relies on a combination of techniques that provide complementary information.

Molecular Structure:

-

Molecular Formula: C₁₂H₂₄

-

Isomers:

-

(Z)-5-Dodecene (cis-5-dodecene)

-

(E)-5-Dodecene (trans-5-dodecene)

-

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the structural analysis of this compound, providing insights into its molecular framework, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are employed to characterize the structure of this compound.

Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, the key signals are those of the vinylic protons on the double bond and the allylic protons adjacent to it.

Expected Chemical Shifts and Multiplicities:

| Protons | (Z)-5-Dodecene (cis) | (E)-5-Dodecene (trans) | Multiplicity |

| Olefinic (C=C-H) | ~5.3-5.4 ppm | ~5.3-5.4 ppm | Triplet of triplets (tt) or Multiplet (m) |

| Allylic (C=C-CH₂) | ~2.0 ppm | ~2.0 ppm | Multiplet (m) |

| Alkyl (CH₂) | ~1.2-1.4 ppm | ~1.2-1.4 ppm | Multiplet (m) |

| Terminal Methyl (CH₃) | ~0.9 ppm | ~0.9 ppm | Triplet (t) |